Ethyl 3-(4-fluorophenyl)-2-methylpropanoate
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Overview
Description
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(4-fluorophenyl)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-fluorophenyl)-2-methylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 3-(4-fluorophenyl)-2-methylpropanoic acid and ethanol.
Reduction: 3-(4-fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a model compound in studies investigating the metabolism and pharmacokinetics of ester-containing drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to the active form in the body. The ester group is hydrolyzed by esterases to release the active 3-(4-fluorophenyl)-2-methylpropanoic acid, which then exerts its therapeutic effects by interacting with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-chlorophenyl)-2-methylpropanoate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
Ethyl 3-(4-bromophenyl)-2-methylpropanoate:
Ethyl 3-(4-methylphenyl)-2-methylpropanoate: The presence of a methyl group instead of a halogen can significantly alter the compound’s characteristics.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBIRSOBQVYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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